3'-Dibenzo[B,D]furan-3-YL-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spiro structure combining indole, thiazolidine, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and dibenzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound.
Dibenzofuran Synthesis: Dibenzofuran can be synthesized through the cyclization of biphenyl derivatives using oxidative conditions.
Coupling Reaction: The final step involves the coupling of the indole and dibenzofuran intermediates with a thiazolidine moiety under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole moiety, are well-known for their biological activities.
Dibenzofuran Derivatives: Compounds such as dibenzofuran-3-ylboronic acid are used in organic synthesis and materials science.
Uniqueness
3’-Dibenzo[B,D]furan-3-YL-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its spiro structure, which combines multiple bioactive moieties into a single molecule. This structural complexity may confer unique properties and applications not found in simpler compounds .
Properties
Molecular Formula |
C23H16N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-dibenzofuran-3-yl-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C23H16N2O3S/c1-13-21(26)25(23(29-13)17-7-3-4-8-18(17)24-22(23)27)14-10-11-16-15-6-2-5-9-19(15)28-20(16)12-14/h2-13H,1H3,(H,24,27) |
InChI Key |
PQDQYYSWUFOQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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